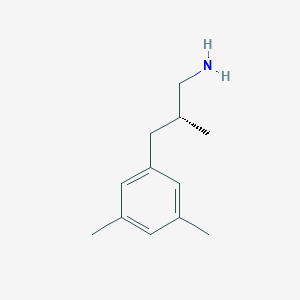
3-(2-amino-5-methylphenyl)quinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Synthesis and Derivatives
3-(2-amino-5-methylphenyl)quinoxalin-2(1H)-one and its derivatives have been a focal point in chemical synthesis. Studies detail the development of novel synthetic methods for quinoxalin-2(1H)-one derivatives, underlining their significance in various chemical applications. For instance, the one-pot synthesis of multisubstituted quinoxalin-2(1H)-ones via a Ugi 4CR/catalytic aza-Wittig sequence demonstrates the compound's versatility and the development of novel methodologies for its synthesis (Yan-Mei Yan et al., 2018). Moreover, the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources signifies advancements in eco-conscious chemical processes (Long-Yong Xie et al., 2019).
Pharmaceutical Applications
Quinoxalin-2(1H)-one derivatives have been extensively studied for their potential pharmaceutical applications. Research has demonstrated their relevance in the design of novel drugs, including their role in the synthesis of novel isoxazolequinoxaline derivatives with potential anti-cancer properties (N. Abad et al., 2021). The exploration of novel quinoxalines as potential 5-HT3 receptor antagonists for the management of depression further illustrates the compound's significance in drug discovery (R. Mahesh et al., 2010).
Antimicrobial Applications
Quinoxalin-2(1H)-one derivatives have also demonstrated antimicrobial properties. Studies highlight the synthesis and evaluation of novel quinoxalines for antimicrobial activity, indicating their potential as effective agents against various bacterial and fungal strains. The microwave-assisted synthesis and antibacterial activity of pyrazol-1-ylquinoxalin-2(1H)-one derivatives underline the compound's potential in addressing microbial resistance (O. Ajani et al., 2009).
properties
IUPAC Name |
3-(2-amino-5-methylphenyl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-9-6-7-11(16)10(8-9)14-15(19)18-13-5-3-2-4-12(13)17-14/h2-8H,16H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFLUFCWAIMNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-amino-5-methylphenyl)quinoxalin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-7-(1-methylbenzimidazol-2-yl)-5-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2655651.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2655656.png)

![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)quinoxaline-2-carboxamide](/img/structure/B2655658.png)
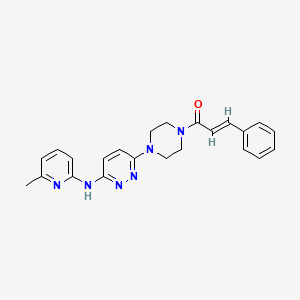
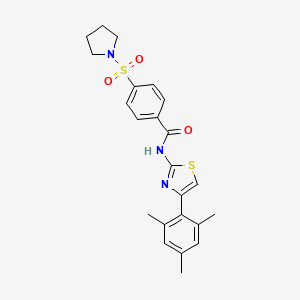
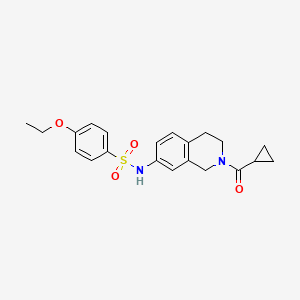
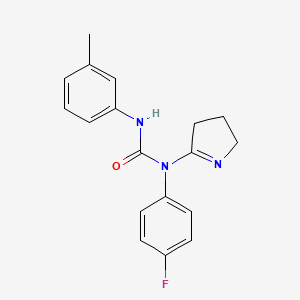
![2-(2,4-Dichlorophenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2655665.png)


![4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2655671.png)
